Enantiomeric Purity: (S)-methyl 2-chloropropanoate vs. Racemic Mixture
The (S)-methyl 2-chloropropanoate is supplied with an enantiomeric excess (ee) of ≥97% (GLC) , a key differentiator from racemic methyl 2-chloropropanoate, which has an ee of 0%. This high optical purity is critical for stereospecific reactions where the (R)-enantiomer would lead to undesired byproducts or inactive isomers.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥97% (GLC) ; ≥96.5% chiral purity ; ≥96.0 ee% [1] |
| Comparator Or Baseline | Racemic methyl 2-chloropropanoate: 0% ee |
| Quantified Difference | ≥96-97% ee vs. 0% ee |
| Conditions | GLC (gas-liquid chromatography) analysis of neat material; supplier specifications from Sigma-Aldrich, Chemimpex, and TCI |
Why This Matters
Procurement of a pre-resolved (S)-enantiomer eliminates the need for costly chiral resolution steps and ensures consistent stereochemical outcomes in downstream syntheses.
- [1] TCI Europe. Methyl (S)-(-)-2-Chloropropionate, >98.0%(GC). https://stg.tcichemicals.com/NL/nl/p/C1634 (accessed 2026-04-20). View Source
